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molecular formula C13H12N2O B8581393 4-(2,5-Dihydro-1H-pyrrole-1-carbonyl)-3-methylbenzonitrile CAS No. 651045-04-4

4-(2,5-Dihydro-1H-pyrrole-1-carbonyl)-3-methylbenzonitrile

Cat. No. B8581393
M. Wt: 212.25 g/mol
InChI Key: JHVQTVRFRZVNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326791B2

Procedure details

31.6 g (0.11 mol) of 4-(2,5-dihydropyrrol-1-ylcarbonyl)-3-methylbromobenzene is dissolved in 125 mL of dimethylformamide and combined with 20.2 g (0.23 mol) of copper cyanide and 3.2 g (2.7 mmol) of tetrakis-triphenylphosphinepalladium(0). The suspension is stirred for 20 hours at 140° C. Then it is cooled to 80° C., combined with 150 mL of water, 150 mL of ethyl acetate, and 25 g of CELITE® filter aid and filtered through CELITE® filter aid. The organic phase is separated off, washed with sodium chloride solution, dried over sodium sulfate, and concentrated by evaporation. The residue is chromatographed on silica gel, eluting with ethyl acetate/ethanol (50:1 and 19:1). The corresponding fractions are combined and concentrated by evaporation. Yield: 11.7 g (49% of theory); Rf value: 0.55 (silica gel; ethyl acetate/ethanol=9:1).
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-triphenylphosphinepalladium(0)
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][C:9]=2[CH3:15])=[O:7])[CH2:5][CH:4]=[CH:3][CH2:2]1.[Cu](C#N)[C:17]#[N:18].O.C(OCC)(=O)C>CN(C)C=O>[N:1]1([C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:17]#[N:18])=[CH:10][C:9]=2[CH3:15])=[O:7])[CH2:5][CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
N1(CC=CC1)C(=O)C1=C(C=C(C=C1)Br)C
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Three
Name
tetrakis-triphenylphosphinepalladium(0)
Quantity
3.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for 20 hours at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it is cooled to 80° C.
FILTRATION
Type
FILTRATION
Details
filter aid
FILTRATION
Type
FILTRATION
Details
filtered through CELITE®
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/ethanol (50:1 and 19:1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
N1(CC=CC1)C(=O)C1=C(C=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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